Superior Taste Potency: 3-Fold Lower Threshold than Octyl Isobutyrate
Octyl 2-methylbutyrate exhibits a significantly lower taste threshold of 10 ppm, compared to 30 ppm for octyl isobutyrate and 20 ppm for octyl butyrate [1]. This quantifies a 3-fold increase in potency relative to octyl isobutyrate, meaning substantially less material is required to achieve the same sensory impact.
| Evidence Dimension | Taste detection threshold (ppm) |
|---|---|
| Target Compound Data | 10 ppm |
| Comparator Or Baseline | Octyl isobutyrate: 30 ppm; Octyl butyrate: 20 ppm |
| Quantified Difference | 3x lower vs. octyl isobutyrate; 2x lower vs. octyl butyrate |
| Conditions | Standard taste threshold evaluation (ppm concentration in solution) |
Why This Matters
Higher potency directly reduces the cost-in-use for flavor formulators and enables more precise, lower-dosage applications.
- [1] ChemicalBook. FEMA 3604. Taste characteristics at 10 ppm: waxy, fruity and creamy. View Source
